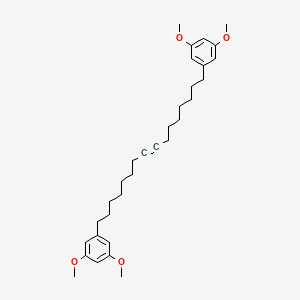
1,1'-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) is a chemical compound with the molecular formula C32H46O4 It is characterized by the presence of a hexadec-8-yne backbone with two 3,5-dimethoxybenzene groups attached at either end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) typically involves the coupling of 3,5-dimethoxybenzene derivatives with a hexadec-8-yne precursor. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene rings.
Scientific Research Applications
1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) exerts its effects depends on its specific application. In biological systems, the compound may interact with cell membranes, altering their properties and affecting cellular processes. The molecular targets and pathways involved would vary based on the context of its use, such as drug delivery or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Hexadecane-1,16-diyl)bis(3,5-dimethoxybenzene): Similar structure but with a saturated hexadecane backbone.
1,1’-(1,5-Hexadiene-1,6-diyl)bis(3,5-dimethoxybenzene): Contains a hexadiene backbone instead of a hexadec-8-yne backbone.
Uniqueness
1,1’-(Hexadec-8-yne-1,16-diyl)bis(3,5-dimethoxybenzene) is unique due to its alkyne backbone, which imparts distinct chemical reactivity and physical properties compared to its saturated or diene counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61621-79-2 |
|---|---|
Molecular Formula |
C32H46O4 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1-[16-(3,5-dimethoxyphenyl)hexadec-8-ynyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C32H46O4/c1-33-29-21-27(22-30(25-29)34-2)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-28-23-31(35-3)26-32(24-28)36-4/h21-26H,7-20H2,1-4H3 |
InChI Key |
LOSVCFLFIKXGKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCCCCCC#CCCCCCCCC2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















